N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide
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Overview
Description
N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide is a synthetic organic compound that features a benzo[d]oxazole moiety linked to a phenyl ring, which is further connected to an ethylsulfonyl benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide typically involves multi-step organic reactions. One possible route could include:
Formation of benzo[d]oxazole: Starting from 2-aminophenol and a suitable carboxylic acid derivative under dehydrating conditions.
Coupling with phenyl ring: Using a palladium-catalyzed cross-coupling reaction such as Suzuki or Heck coupling.
Introduction of ethylsulfonyl group: Via sulfonylation using ethylsulfonyl chloride in the presence of a base.
Formation of benzamide: By reacting the intermediate with benzoyl chloride or a similar reagent.
Industrial Production Methods
Industrial production may involve optimizing the above synthetic route for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for drug development targeting specific enzymes or receptors.
Materials Science: In the design of organic semiconductors or light-emitting diodes (LEDs).
Biology: As a probe for studying biological pathways or as a fluorescent marker.
Industry: In the synthesis of advanced materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide
- N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(propylsulfonyl)benzamide
- N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(butylsulfonyl)benzamide
Uniqueness
N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide is unique due to its specific ethylsulfonyl group, which can influence its chemical reactivity, biological activity, and physical properties compared to similar compounds with different alkyl sulfonyl groups.
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-ethylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S/c1-2-29(26,27)20-10-6-3-7-17(20)21(25)23-16-13-11-15(12-14-16)22-24-18-8-4-5-9-19(18)28-22/h3-14H,2H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIUMNNFLBTOBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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